molecular formula C12H3Br8N B14636042 2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline CAS No. 57213-95-3

2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline

Cat. No.: B14636042
CAS No.: 57213-95-3
M. Wt: 800.4 g/mol
InChI Key: DJMAYZBXLQOUPB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline is a brominated organic compound known for its high bromine content. This compound is primarily used in various industrial applications, including as a flame retardant. Its unique structure, featuring multiple bromine atoms, contributes to its effectiveness in inhibiting combustion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline typically involves the bromination of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. The bromination reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various brominated quinones.

    Reduction: Reduction reactions can convert the compound into less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Brominated quinones and other oxidized derivatives.

    Reduction: Less brominated aniline derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of brominated drugs.

    Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline exerts its effects involves the interaction of its bromine atoms with various molecular targets. In flame retardancy, the bromine atoms release bromine radicals upon heating, which inhibit the combustion process by interfering with the free radical chain reactions. In biological systems, the compound may mimic or disrupt the activity of natural hormones, leading to endocrine-disrupting effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with similar applications.

    1,2,4,5-Tetrabromobenzene: Used as a building block for various aryl-containing compounds.

    2,3,5,6-Tetrabromo-p-xylene: Utilized in the synthesis of other brominated compounds.

Uniqueness

2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline is unique due to its high bromine content and specific structural arrangement, which enhances its effectiveness as a flame retardant and its potential biological activity. Its multiple bromine atoms provide a high degree of thermal stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

57213-95-3

Molecular Formula

C12H3Br8N

Molecular Weight

800.4 g/mol

IUPAC Name

2,3,4,5-tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline

InChI

InChI=1S/C12H3Br8N/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2,21H

InChI Key

DJMAYZBXLQOUPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)NC2=CC(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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